molecular formula C18H20N2 B207867 Apparicine CAS No. 2122-36-3

Apparicine

Cat. No. B207867
CAS RN: 2122-36-3
M. Wt: 264.4 g/mol
InChI Key: LCVACABZTLIWCE-CRAFIKPXSA-N
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Description

Apparicine is a monoterpenoid indole alkaloid . It is sourced from the herbs of Voacanga africana . It has been used in the treatment of fevers in some regions of Brazil .


Synthesis Analysis

The first total synthesis of this compound has been developed through a sequence that includes an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization .


Molecular Structure Analysis

This compound has a molecular formula of C18H20N2 and a molecular weight of 264.4 g/mol . The structure of this compound was established through methods of chemical decomposition, and the nascent field of nuclear magnetic resonance (NMR) decoupling using the 1H isotope of hydrogen .


Chemical Reactions Analysis

The first total synthesis of this compound has been developed through a sequence that includes an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization .


Physical And Chemical Properties Analysis

This compound has a density of 0.945875, a log P of 3.404, and an acidity (pKa) of 8.37 . The physical characteristics of APIs like this compound, including solubility, stability, in vitro dissolution, and bioavailability, are of critical importance to pre-formulation as they will not only affect the choice and design of formulation, but also influence the performance of the dosage forms .

Scientific Research Applications

Molecular Conformation Analysis

Apparicine has been studied for its molecular conformation using nuclear magnetic relaxation techniques. Heatley, Akhter, and Brown (1980) conducted an analysis in [2H6]acetone solution, providing insights into its molecular conformation through spin–lattice relaxation times and transient nuclear Overhauser enhancements (Heatley, Akhter, & Brown, 1980).

Synthetic Approaches in Alkaloid Research

The this compound class of indole alkaloids has been a focus in synthetic chemistry research. Chauhan and Weinreb (2014) developed a method to construct the tetracyclic skeleton of this compound alkaloids in four steps, highlighting its relevance in chemical synthesis (Chauhan & Weinreb, 2014).

Isolation from Plant Cell Cultures

Research by Pawelka, Stöckigt, and Danieli (1986) isolated a new indole alkaloid, epchrosine, from plant cell cultures of Ochrosia elliptica, which is of the this compound type but not found in differentiated plants. This highlights the unique potential of plant cell cultures in producing novel compounds (Pawelka, Stöckigt, & Danieli, 1986).

Bioactive Alkaloid Research

Shi et al. (2019) explored bioactive alkaloids from Tabernaemontana bufalina, including this compound. They discovered that this compound significantly inhibited the activity of xanthine oxidase, an enzyme relevant to gout treatment (Shi et al., 2019).

Alkaloid Production in Cell Cultures

Van der Heijden et al. (1988) investigated cell suspension cultures of TABERNAEMONTANA DIVARICATA, which produced significant amounts of this compound and other indole alkaloids, underscoring its importance in biological production systems (Van der Heijden et al., 1988).

Synthesis and Structural Analysis

Research has also been focused on the total synthesis and structural analysis of this compound, which is crucial for understanding its chemical properties and potential applications. Bennasar et al. (2009) and others have contributed significantly to this area, developing synthetic routes and methodologies for this compound (Bennasar et al., 2009).

properties

IUPAC Name

(13S,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18/h3-7,14,19H,2,8-11H2,1H3/b13-3-/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVACABZTLIWCE-CRAFIKPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CC[C@@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415108
Record name (-)-Apparicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2122-36-3
Record name (2R,4E,5S)-4-Ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-2,5-ethano-2H-azocino[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2122-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Apparicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Apparicine has a molecular formula of C18H18N2 and a molecular weight of 262.35 g/mol. [, ]

A: this compound exhibits characteristic spectroscopic data including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry data. [, , , ] Conformational analysis utilizing 1H nuclear magnetic relaxation, specifically transient nuclear Overhauser enhancements, has provided valuable insights into the three-dimensional structure of this compound. []

A: this compound biosynthesis follows the general pathway of monoterpene indole alkaloids, originating from tryptamine and secologanin. Studies suggest that stemmadenine acts as a precursor, and a modified Polonovsky reaction may be involved in the formation of the characteristic bridged structure. [, , ]

A: this compound has been identified in various plant species, with Tabernaemontana divaricata being a significant source. Other sources include: * Ochrosia elliptica [] * Aspidosperma parvifolium [] * Tabernaemontana elegans [, ] * Ochrosia moorei [] * Ervatamia orientalis [] * Tabernaemontana dichotoma [] * Vallesia dichotoma [] * Ervatamia yunnanensis [] * Pagiantha cerifera []

A: Research on Tabernaemontana pachysiphon indicates that this compound content varies significantly with leaf age, leaf growth form, position in the crown, and even the soil conditions of the plant's habitat. []

A: this compound has shown promising activities in various in vitro and in silico studies, including: * Cytotoxic activity: this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7, A-549, and HT-29. [, ] * Antibacterial activity: Virtual screening studies suggest this compound's potential as an antibacterial agent against Streptococcus pneumonia. []

A: While the exact mechanism of action remains under investigation, studies suggest that this compound might induce apoptosis (programmed cell death) in cancer cells. [] Further research is needed to fully elucidate the molecular targets and signaling pathways involved.

A: Yes, several total syntheses of this compound have been achieved, employing diverse synthetic strategies. These include: * Indole-templated ring-closing metathesis followed by a vinyl halide Heck cyclization. [, , ] * Convergent approaches utilizing an intermolecular ester enolate/nitrosoalkene conjugate addition. [, ] * Radical cyclization strategies involving 2-indolylacyl radicals. []

A: Research exploring the structure-activity relationship of this compound and its analogs is ongoing. Modifications to the core structure, including the bridged system and the indole moiety, are being investigated to understand their impact on biological activity and to potentially develop more potent and selective derivatives. [, ]

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